1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Overview
Description
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group, a benzodioxol ring, and a pyrrolidine carboxylic acid moiety, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the benzamido and benzodioxol groups, followed by their coupling with the pyrrolidine carboxylic acid. Common synthetic routes may involve:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often used to form the benzamido group.
Copper-catalyzed coupling reactions: These reactions can introduce the benzodioxol group.
N-bromosuccinimide (NBS) bromination: This step is used to brominate intermediates, facilitating further coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxol ring or the pyrrolidine moiety.
Reduction: This reaction can reduce the benzamido group to an amine.
Substitution: This reaction can replace functional groups on the benzodioxol ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxol ring and have shown anticancer activity.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic properties.
Indole derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c25-20(15-5-2-1-3-6-15)23-16(21(26)24-10-4-7-17(24)22(27)28)11-14-8-9-18-19(12-14)30-13-29-18/h1-3,5-6,8-9,12,16-17H,4,7,10-11,13H2,(H,23,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWBFVCJTYULKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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